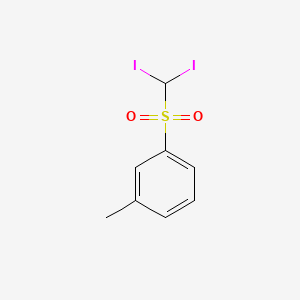

Diiodomethyl m-tolyl sulfone

Description

Structure

3D Structure

Properties

CAS No. |

31350-46-6 |

|---|---|

Molecular Formula |

C8H8I2O2S |

Molecular Weight |

422.02 g/mol |

IUPAC Name |

1-(diiodomethylsulfonyl)-3-methylbenzene |

InChI |

InChI=1S/C8H8I2O2S/c1-6-3-2-4-7(5-6)13(11,12)8(9)10/h2-5,8H,1H3 |

InChI Key |

UJPHJBCTEMFRDX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)C(I)I |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Diiodomethyl P Tolyl Sulfone and Its Analogues

Strategies for the Preparation of Diiodomethyl p-Tolyl Sulfone

The construction of the diiodomethyl p-tolyl sulfone scaffold can be achieved through several synthetic routes. Key among these are alkylation approaches utilizing diiodomethyl metalated species and oxidative halogenation techniques.

Examination of Alkylation Approaches with Diiodomethyl Metalated Species

The synthesis of alkyl sulfones can be achieved through the C-S coupling reaction between metal sulfinates and a variety of carbon electrophiles, including alkyl halides. The addition of Grignard or organolithium reagents to a sulfur dioxide surrogate can generate a diverse set of these metal sulfinates, which are then trapped in situ with the electrophile organic-chemistry.org.

One of the primary methods for synthesizing diiodomethyl p-tolyl sulfone involves the alkylation of a p-toluenesulfinate salt, such as sodium p-toluenesulfinate, with diiodomethane (B129776). This reaction is a nucleophilic substitution where the sulfinate anion acts as the nucleophile, displacing one of the iodide ions from diiodomethane. The general reaction is as follows:

p-CH₃C₆H₄SO₂⁻Na⁺ + ICH₂I → p-CH₃C₆H₄SO₂CH₂I + NaI

| Reactant 1 | Reactant 2 | Product |

| Sodium p-toluenesulfinate | Diiodomethane | Iodomethyl p-tolyl sulfone |

Oxidative Halogenation Techniques in Sulfone Synthesis

An alternative and effective strategy for the synthesis of diiodomethyl p-tolyl sulfone is through the oxidative halogenation of a suitable precursor, typically methyl p-tolyl sulfone. This method involves the direct iodination of the methyl group attached to the sulfone.

Industrial production methodologies for iodomethyl p-tolyl sulfone often involve a two-stage process. The first stage is the formation of methyl p-tolyl sulfone, for example, by the reaction of p-toluenesulfonyl chloride with a methylating agent. The subsequent stage is the halogenation of the methyl p-tolyl sulfone using an iodine source under controlled conditions to yield the diiodinated derivative smolecule.com. Oxidative methods, in general, can be employed to produce iodomethyl derivatives from the corresponding sulfides or sulfones smolecule.com.

The reaction can be generalized as:

p-CH₃C₆H₄SO₂CH₃ + 2 I₂ (in the presence of an oxidizing agent) → p-CH₃C₆H₄SO₂CHI₂ + 2 HI

This process requires an oxidizing agent to facilitate the electrophilic substitution of hydrogen atoms on the methyl group with iodine atoms. The choice of the oxidizing agent and reaction conditions is crucial to achieve the desired degree of iodination and to minimize side reactions.

| Precursor | Reagent | Product |

| Methyl p-tolyl sulfone | Iodine and Oxidizing Agent | Diiodomethyl p-tolyl sulfone |

Synthesis of Labeled Diiodomethyl p-Tolyl Sulfone Derivatives

Isotopically labeled compounds are invaluable tools in metabolism and pharmacokinetic studies. The synthesis of labeled diiodomethyl p-tolyl sulfone derivatives, particularly with carbon-14 (B1195169) (¹⁴C), has been crucial for understanding its biological fate.

Metabolism studies of diiodomethyl-p-tolylsulfone (DIMPTS) have been conducted using ¹⁴C-labeled material nih.govechemi.comnih.gov. These studies are essential for determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound nih.gov. While the specific synthetic schemes for the preparation of ¹⁴C-DIMPTS are not detailed in the available literature, the general approach to synthesizing radiolabeled compounds involves incorporating the radioisotope at a metabolically stable position within the molecule researchgate.netresearchgate.net. For DIMPTS, this would likely involve starting with a ¹⁴C-labeled precursor for either the tolyl group or the diiodomethyl group.

The availability of such labeled compounds allows for sensitive and quantitative analysis of the parent compound and its metabolites in biological matrices nih.gov.

| Isotope | Application |

| ¹⁴C | Absorption, Distribution, Metabolism, and Excretion (ADME) studies |

Continuous-Flow Synthesis Approaches for Halomethyl Sulfones

Continuous-flow synthesis has emerged as a powerful technology in chemical manufacturing, offering advantages in terms of safety, efficiency, and scalability rsc.org. While specific examples of the continuous-flow synthesis of diiodomethyl p-tolyl sulfone are not prominent in the reviewed literature, the principles of this technology are applicable to the synthesis of halomethyl sulfones.

Flow chemistry can be particularly advantageous for reactions that are highly exothermic or involve hazardous reagents. The synthesis of sulfones can involve such conditions, and the use of microreactors or flow systems allows for precise control of reaction parameters like temperature, pressure, and reaction time. This can lead to improved yields, higher purity, and a safer manufacturing process.

The modular nature of continuous-flow systems would allow for a multi-step synthesis, such as the formation of methyl p-tolyl sulfone followed by its oxidative iodination, to be performed in a continuous sequence, minimizing manual handling and potential for exposure.

Potential Advantages of Continuous-Flow Synthesis for Diiodomethyl p-Tolyl Sulfone:

Enhanced Safety: Better control over reaction exotherms and containment of hazardous materials.

Improved Yield and Purity: Precise control of stoichiometry and residence time can minimize side product formation.

Scalability: Easier to scale up production by running the system for longer periods or by using parallel reactors.

Automation: Potential for automated synthesis and process monitoring.

Derivatization Strategies for Structural Modification and Functionalization

The chemical reactivity of diiodomethyl p-tolyl sulfone allows for various derivatization strategies to modify its structure and functionalize the molecule. One of the key reactions is the formation of conjugates with nucleophiles.

Formation of Sulfonyl Methyl Group Conjugates

A significant metabolic pathway for diiodomethyl p-tolyl sulfone involves its conjugation with glutathione (B108866) (GSH) nih.govechemi.comnih.gov. This reaction is a form of derivatization where the diiodomethyl group is targeted by the nucleophilic thiol group of glutathione.

The reaction proceeds via a nucleophilic substitution mechanism, where the glutathione thiolate anion (GS⁻) attacks the carbon of the diiodomethyl group, displacing an iodide ion. This conjugation is often catalyzed by glutathione S-transferases (GSTs), a family of enzymes that play a crucial role in the detoxification of xenobiotics nih.govmdpi.com.

The formation of the glutathione conjugate can be represented as:

p-CH₃C₆H₄SO₂CHI₂ + GSH → p-CH₃C₆H₄SO₂CH(I)SG + HI

This conjugation results in a more polar and water-soluble molecule, which facilitates its excretion from the body. This derivatization strategy is a key aspect of the compound's metabolism and detoxification. Understanding this process is vital for assessing the biological activity and safety profile of diiodomethyl p-tolyl sulfone.

| Substrate | Nucleophile | Product | Enzyme |

| Diiodomethyl p-tolyl sulfone | Glutathione | S-(diiodomethylsulfonyl-p-tolyl)glutathione | Glutathione S-transferase |

Functionalization at the Tolyl Moiety

The tolyl group within diiodomethyl tolyl sulfones serves as a versatile scaffold for introducing further chemical complexity. Functionalization of this aromatic ring can be achieved through several established and emerging synthetic strategies. While direct electrophilic aromatic substitution on the diiodomethyl p-tolyl sulfone molecule presents challenges, alternative pathways involving the modification of precursors are commonly employed.

One effective approach involves the synthesis of functionalized aryl sulfones prior to the introduction of the diiodomethyl group. For instance, various substituted toluenes can undergo sulfonation and subsequent elaboration to yield the desired functionalized diiodomethyl tolyl sulfone. Key transformations often involve C-C coupling reactions or Williamson ether synthesis to introduce tolyl groups into a molecular structure. wikipedia.org

Detailed research has explored post-sulfonation of pyridine-based poly(ether sulfone) using concentrated sulfuric acid, which allows for a varied degree of sulfonation. science.gov This highlights a method where the aromatic moiety is functionalized after the core sulfone structure is in place, a strategy that could be adapted for smaller molecules like tolyl sulfones.

Below is a table summarizing potential functionalization reactions on the tolyl ring, based on general aromatic chemistry principles.

| Reaction Type | Reagents/Conditions | Product Type | Potential Utility |

| Nitration | HNO₃, H₂SO₄ | Nitro-tolyl sulfone | Precursor for amino group |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Halo-tolyl sulfone | Substrate for cross-coupling |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acyl-tolyl sulfone | Ketone synthesis |

| Sulfonation | SO₃, H₂SO₄ | Sulfonic acid-tolyl sulfone | Increased water solubility |

This table represents theoretical functionalizations based on standard aromatic substitution reactions.

Regio- and Stereoselective Synthetic Transformations of Related Sulfoxides

The synthesis of chiral sulfoxides is of significant interest due to their application as chiral auxiliaries in asymmetric synthesis. researchgate.netrsc.org Methodologies for preparing enantiomerically enriched sulfoxides often involve either the stereoselective oxidation of prochiral sulfides or the nucleophilic substitution of diastereomerically pure sulfinate esters. wiley-vch.denih.gov

Stereoselective Sulfoxide (B87167) Synthesis via Sulfinates:

A prominent method for producing chiral sulfoxides with high enantiomeric excess involves the transformation of diastereochemically pure sulfinates. wiley-vch.de The Andersen method, a classic example, utilizes a chiral alcohol like (-)-menthol to form diastereomeric sulfinates, which can be separated and then reacted with an organometallic reagent (e.g., a Grignard reagent) to yield the desired chiral sulfoxide. nih.gov The reaction proceeds with an inversion of configuration at the sulfur atom. wiley-vch.de

Recent advancements have expanded the range of chiral auxiliaries to include sugar-derived alcohols like diacetone-D-glucose (DAG) and other systems such as those derived from ephedrine (B3423809) or mannitol. wiley-vch.denih.gov For example, the reaction of p-tolylmagnesium bromide with a quinine-derived sulfinate can produce the corresponding p-tolylsulfinate with 98% diastereomeric excess (de), which can then be converted to (S)-methyl p-tolyl sulfoxide with 96% enantiomeric excess (ee). wiley-vch.de

Palladium-Catalyzed Enantioselective Arylation:

A more modern approach involves the palladium-catalyzed arylation of sulfenate anions generated in situ. scite.aimdpi.com This method allows for the enantioselective synthesis of aryl sulfoxides. By using a chiral ligand, such as a Josiphos-type ligand, researchers have achieved high enantioselectivity. For instance, the reaction of β-sulfinyl esters with aryl iodides in the presence of a palladium catalyst and the (R)-(S)-PPF-t-Bu₂ ligand has yielded aryl sulfoxides with enantiomeric excesses up to 83%. scite.aimdpi.com

The table below summarizes key findings in the stereoselective synthesis of aryl sulfoxides.

| Methodology | Chiral Source/Catalyst | Substrates | Product | Stereoselectivity (ee/de) |

| Andersen Synthesis | (-)-Menthyl auxiliary | p-Toluenesulfinyl chloride | Menthyl p-toluenesulfinate | High de (crystalline) |

| Grignard Reaction | Quinine-derived sulfinate | p-TolylMgBr, then MeMgCl | (S)-Methyl p-tolyl sulfoxide | 96% ee |

| Pd-Catalyzed Arylation | (R)-(S)-PPF-t-Bu₂ ligand | β-Sulfinyl ester, Aryl iodide | Chiral aryl sulfoxide | Up to 83% ee |

These methodologies underscore the sophisticated control that can be exerted in the synthesis of sulfur-containing chiral molecules, providing access to a wide array of structures for further synthetic application.

Mechanistic Investigations of Diiodomethyl P Tolyl Sulfone Chemical Transformations

Hydrolytic and Metabolic Degradation Pathways of Diiodomethyl p-Tolyl Sulfone

The breakdown of diiodomethyl p-tolyl sulfone in biological and aqueous environments is a key aspect of its environmental profile. These degradation processes primarily involve the cleavage of carbon-halogen bonds and modifications to the methyl group attached to the sulfone.

Diiodomethyl p-tolyl sulfone undergoes degradation through hydrolysis and metabolism, leading to the formation of dehalogenated and demethylated compounds. echemi.com The compound is stable to hydrolysis at an acidic pH of 5. However, it degrades at neutral (pH 7) and alkaline (pH 9) conditions, yielding monoiodo-p-tolylsulfone. echemi.com The half-lives for this degradation process range from 1.5 to 9.6 days. echemi.com Metabolic processes in rats have shown that one or both of the iodine atoms are liberated from the molecule upon absorption. nih.gov This reductive dehalogenation is a significant pathway in its breakdown. regulations.gov The terminal residue observed in both hydrolysis and aqueous photodegradation studies is monoiiodomethyl p-tolyl sulfone. echemi.com

Metabolic studies in rats have revealed that diiodomethyl p-tolyl sulfone is primarily oxidized at the benzylic methyl group, which results in the formation of the corresponding benzoic acid. nih.gov Another identified metabolic pathway is glutathione (B108866) conjugation on the sulfonyl methyl group, which occurs through the displacement of an iodide ion. nih.gov Through these metabolic processes, a significant portion of the iodine is released, with studies indicating that 67-80% of the total iodine atoms are metabolically liberated from the parent compound. nih.gov

Radical-Mediated Reactions Involving Halomethyl Sulfones

Halomethyl sulfones, including diiodomethyl p-tolyl sulfone, are subject to reactions involving free radicals, which are important in atmospheric chemistry and synthetic organic chemistry.

In the atmosphere, diiodomethyl p-tolyl sulfone can react with photochemically-produced hydroxyl radicals. echemi.com The estimated rate constant for this vapor-phase reaction is 5.5 x 10⁻¹² cm³/molecule-sec at 25°C. echemi.com Based on this rate constant, the atmospheric half-life of diiodomethyl p-tolyl sulfone is estimated to be approximately 2.9 days, assuming an atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cubic centimeter. echemi.com

Table 1: Atmospheric Reaction Data for Diiodomethyl p-tolyl sulfone

| Parameter | Value |

| Hydroxyl Radical Reaction Rate Constant | 5.5 x 10⁻¹² cm³/molecule-sec (at 25°C) |

| Estimated Atmospheric Half-life | ~2.9 days |

| Assumed Hydroxyl Radical Concentration | 5 x 10⁵ radicals/cm³ |

While not directly involving diiodomethyl p-tolyl sulfone, related studies on iododifluoromethyl phenyl sulfone (PhSO₂CF₂I) provide insight into the radical reactivity of halomethyl sulfones. An unprecedented radical (phenylsulfonyl)difluoromethylation of terminal alkenes has been achieved using this compound with triethylborane (Et₃B) and air as an initiator. cas.cnnih.gov This process allows for the regioselective and stereoselective preparation of various (phenylsulfonyl)difluoromethyl-substituted alkanes and alkenes. cas.cn This highlights the potential for radical-based transformations of the diiodomethyl p-tolyl sulfone structure.

Metal-Catalyzed Reactions and Sulfone Chemistry

The chemistry of sulfones has expanded beyond classical transformations to include metal-catalyzed reactions. While specific research on metal-catalyzed reactions of diiodomethyl p-tolyl sulfone is not detailed in the provided search results, the broader field of sulfone chemistry suggests potential pathways. Since 2005, it has been demonstrated that sulfones can participate in palladium-catalyzed Suzuki-Miyaura type reactions, opening up a new area of research in catalytic desulfinative functionalizations. rsc.org This emerging field showcases sulfone derivatives as a new class of substrates for catalytic carbon-carbon and carbon-heteroatom bond formation. rsc.org This suggests that the sulfone group in diiodomethyl p-tolyl sulfone could potentially be a site for metal-catalyzed transformations, although specific examples are not available.

Copper-Catalyzed Oxidative Transformations of β-Keto Sulfones

While specific studies on the copper-catalyzed oxidative transformations of diiodomethyl p-tolyl sulfone are not extensively documented in publicly available research, the principles of such reactions involving related β-keto sulfones provide a framework for understanding its potential reactivity. Copper catalysts are well-known for their ability to mediate a range of oxidative reactions, often utilizing molecular oxygen as a green oxidant.

In the context of β-keto sulfones, copper-catalyzed reactions can lead to the formation of new carbon-carbon or carbon-heteroatom bonds. One notable transformation is the oxidative radical process, where a copper catalyst facilitates the conversion of β-keto sulfones into sulfinate esters through the cleavage of the C-S bond. This type of reaction typically proceeds under oxidative conditions with oxygen as the terminal oxidant.

The general mechanism for such transformations often involves the following key steps:

Coordination: The copper catalyst coordinates with the β-keto sulfone.

Oxidation: The copper center, often in a higher oxidation state (e.g., Cu(II)), facilitates the oxidation of the substrate. This can involve single-electron transfer (SET) processes.

Radical Formation: The oxidation can lead to the formation of radical intermediates.

Bond Cleavage/Formation: Subsequent steps can involve bond cleavages, such as the C-S bond in the sulfone, and the formation of new bonds with other reactants present in the mixture.

The versatility of copper catalysis allows for a broad scope of transformations, and the specific outcome is highly dependent on the reaction conditions, including the choice of copper catalyst, ligands, solvent, and oxidant. For instance, copper-catalyzed aerobic oxidative coupling reactions have been successfully employed for the synthesis of various organic compounds.

It is important to note that the reactivity of diiodomethyl p-tolyl sulfone in such copper-catalyzed systems would also be influenced by the presence of the two iodine atoms on the α-carbon, which could potentially participate in or be affected by the reaction conditions.

Organometallic Mediated Reactions

Organometallic reagents are strong nucleophiles and bases, and their reactions with sulfones can proceed through several pathways:

Nucleophilic Addition: The organometallic reagent can act as a nucleophile, attacking the electrophilic sulfur atom of the sulfone. However, the sulfonyl group is generally a poor leaving group, making direct nucleophilic substitution at sulfur challenging.

Deprotonation: If the sulfone possesses acidic protons, particularly on the α-carbon, the organometallic reagent can act as a base, leading to deprotonation and the formation of a carbanion. The resulting α-sulfonyl carbanion is a versatile intermediate in organic synthesis. In the case of diiodomethyl p-tolyl sulfone, the methine proton is acidic and susceptible to deprotonation.

Substitution Reactions: In some cases, particularly with more reactive sulfones, substitution reactions can occur where the sulfonyl group acts as a leaving group. This is more common when the sulfonyl group is attached to an sp2-hybridized carbon.

The presence of the two iodine atoms in diiodomethyl p-tolyl sulfone introduces additional complexity. These iodine atoms can be susceptible to halogen-metal exchange reactions with organometallic reagents, which would generate a different set of reactive intermediates.

The table below summarizes the potential reactions of sulfones with organometallic reagents, which could be applicable to diiodomethyl p-tolyl sulfone.

| Reagent Type | Potential Reaction Pathway with Sulfones | Expected Intermediate/Product |

| Grignard Reagents (RMgX) | Nucleophilic attack at sulfur or α-deprotonation | Complex mixture of products |

| Organolithium Reagents (RLi) | α-Deprotonation or Halogen-metal exchange | α-Sulfonyl carbanion or α-lithio sulfone |

Further experimental investigation is required to fully elucidate the specific reactivity of diiodomethyl p-tolyl sulfone with various organometallic reagents.

Enzymatic Biotransformations and Degradation Processes

Research on the metabolism of diiodomethyl-p-tolylsulfone (DIMPTS) in rats has revealed that the compound is metabolized through oxidation and glutathione conjugation. The primary site of oxidation is the benzylic methyl group, which is converted to a carboxylic acid. Additionally, glutathione conjugation occurs on the sulfonyl methyl group, leading to the displacement of iodide ions. A significant portion of the iodine atoms (67-80%) are metabolically released from the DIMPTS molecule. nih.gov

In the environment, diiodomethyl p-tolyl sulfone is susceptible to degradation through hydrolysis and microbial action. echemi.com The rate of hydrolysis is pH-dependent, being stable at pH 5 but degrading at pH 7 and 9. The primary degradation product in both hydrolysis and aqueous photodegradation is monoiodomethyl p-tolyl sulfone. echemi.com Microbial degradation in soil, under both aerobic and anaerobic conditions, also leads to the formation of monoiodomethyl p-tolylsulfone and further to methyl p-tolylsulfone. echemi.com

The table below summarizes the key degradation products of diiodomethyl p-tolyl sulfone.

| Degradation Process | Key Metabolites/Degradation Products |

| Metabolism in Rats | Benzoic acid derivative (from oxidation of the tolyl methyl group), Glutathione conjugate, Iodide |

| Environmental Hydrolysis | Monoiodomethyl p-tolyl sulfone |

| Microbial Degradation | Monoiodomethyl p-tolyl sulfone, Methyl p-tolylsulfone |

These transformation and degradation pathways are crucial for assessing the environmental persistence and potential for bioaccumulation of diiodomethyl p-tolyl sulfone.

Applications of Diiodomethyl P Tolyl Sulfone in Material Science and Antimicrobial Research

Development of Antimicrobial and Antifungal Materials

Diiodomethyl p-tolyl sulfone is a versatile biocide utilized to inhibit the growth of a wide spectrum of microorganisms, including fungi, bacteria, and algae. Its efficacy and compatibility with various materials make it a valuable component in the formulation of antimicrobial products across numerous industries. nih.govhaz-map.com

Integration into Polymeric Matrices and Coatings

The integration of Diiodomethyl p-tolyl sulfone into polymeric matrices and coatings is a key application for preserving the integrity and longevity of various materials. nih.govhaz-map.com It is recognized for its use as a preservative in paints, air duct coatings, fire-retardant coatings, pigment dispersions, inks, emulsions, and extender slurries. nih.gov

In paints, adhesives, and sealants, Diiodomethyl p-tolyl sulfone serves as a crucial preservative, preventing microbial degradation both in the container and in the applied product. Its low water solubility ensures that it does not easily leach out from dried caulks and adhesives, providing long-lasting protection. chempoint.com The compound demonstrates superior antifungal protection at concentrations as low as 0.01% of the active ingredient by weight in the final formulation. chempoint.com

The effectiveness of Diiodomethyl p-tolyl sulfone is demonstrated by its low Minimum Inhibitory Concentration (MIC) against a variety of microorganisms. The MIC is the lowest concentration of a substance that will inhibit the visible growth of a microorganism after overnight incubation.

Data sourced from a technical data sheet for AMICAL™ Preservatives. chempoint.com

Diiodomethyl p-tolyl sulfone is incorporated into textiles, plastics, and rubbers to impart antimicrobial properties and prevent material degradation. nih.govhaz-map.com For textiles, it is used to prevent mildew growth on products such as canvas, carpet, cordage, filters, shower curtains, and drapes. chempoint.com The typical use rates range from 500 to 5,000 parts per million (ppm) of the active ingredient based on the dry weight of the fabric. chempoint.com To enhance its durability, it can be added along with water-repellent emulsions or dyes. chempoint.com

In the realm of plastics and rubbers, this compound acts as a preservative to maintain the material's integrity and appearance. nih.govhaz-map.com While specific performance data on the mechanical properties of plastics and rubbers containing Diiodomethyl p-tolyl sulfone is not extensively detailed in publicly available literature, its primary function is to prevent microbial colonization that can lead to discoloration, odors, and loss of physical properties.

Application in Leather and Wood Preservation

The compound is also utilized in the preservation of leather and wood. nih.govhaz-map.com In leather tanning, it helps to protect the hides from microbial attack during and after the tanning process.

As a wood preservative, Diiodomethyl p-tolyl sulfone is effective against a range of wood-decay fungi. It is used in coatings and stains for wood to protect against sapstain, mold, and decay. Research has supported its effectiveness as a fungicide for wood preservation, with ongoing studies exploring its full potential.

Evaluation in Antifouling Formulations

As an algaecide and fungicide, Diiodomethyl p-tolyl sulfone has applications in antifouling formulations designed to prevent the growth of marine organisms on submerged surfaces. nih.gov Biofouling on ship hulls and other marine structures increases drag, fuel consumption, and maintenance costs. The inclusion of Diiodomethyl p-tolyl sulfone in marine coatings helps to inhibit the settlement and growth of algae and other microorganisms that form the initial biofilm, which is a critical step in the biofouling process.

Role in Pest Control Strategies

Beyond its role as a material preservative, Diiodomethyl p-tolyl sulfone has been investigated for its potential in pest control, particularly against subterranean termites. Research has shown that this compound, under the name A-9248, can be an effective toxicant in termite baiting systems.

A study on the Formosan subterranean termite (Coptotermes formosanus) found that Diiodomethyl p-tolyl sulfone, when used in baits at a concentration of 600 ppm, was not repellent to the termites and led to a significant reduction in baited colonies, with suppression rates of 65-98% over a one-year period. birc.org Another study reported that baiting with this compound could be a viable method for termite colony suppression. biomedres.us

Efficacy as a Termiticide in Wood Preservation

Diiodomethyl p-tolyl sulfone is recognized for its role as a wood preservative, offering protection against a range of wood-destroying organisms, including termites. The U.S. Environmental Protection Agency (EPA) has registered it for use in wood preservative coatings and stains, as well as for direct application on fresh-cut wood, lumber, fences, decking, and for wood pressure treatment epa.gov. Its effectiveness stems from its ability to act as a fungicide and insecticide, targeting the organisms responsible for wood rot and decay, including termites epa.gov.

While the specific application of Diiodomethyl p-tolyl sulfone in termite bait systems is not extensively detailed in publicly available research, its established use as a wood preservative provides a strong foundation for its termiticidal efficacy. Wood preservatives containing this active ingredient are designed to penetrate the wood, creating a protective barrier that is toxic or repellent to termites and other wood-boring insects. The goal of such treatments is to make the wood itself an inhospitable food source for these pests.

The performance of wood preservatives is often evaluated based on their ability to prevent or limit damage from termites in various field and laboratory tests. For Diiodomethyl p-tolyl sulfone, its registration as a wood preservative for protection against termites indicates that it has met efficacy requirements for this application epa.gov.

| Aspect of Termiticidal Efficacy | Description | Supporting Evidence |

| Target Pests | Fungi, wood rot/decay organisms, and termites. | EPA Reregistration Eligibility Decision epa.gov |

| Application Methods | Coatings, stains, direct application, pressure treatment. | EPA Use Profile epa.gov |

| Mechanism of Action | Acts as a preservative, making the wood material resistant to termite attack. | General principle of wood preservatives |

Advanced Formulations for Enhanced Activity

To improve the delivery and effectiveness of active ingredients like Diiodomethyl p-tolyl sulfone, advanced formulation strategies are being explored. A significant challenge with this compound is its very low water solubility, which can limit its applications.

Cyclodextrin (B1172386) Inclusion Complexes for Delivery Systems

One promising approach to address the solubility issue of Diiodomethyl p-tolyl sulfone is the formation of inclusion complexes with cyclodextrins. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, which allows them to encapsulate poorly water-soluble "guest" molecules, thereby increasing their solubility and stability in aqueous environments.

A patent has been filed for an inclusion complex of Diiodomethyl p-tolyl sulfone (referred to by its trade name, Amical) with cyclodextrin derivatives google.com. This innovation aims to leverage the properties of cyclodextrins to create a more effective delivery system for the biocide. The formation of such a complex can enhance the bioavailability of the active ingredient, potentially leading to improved performance in its applications as a preservative nih.gov.

The encapsulation process involves the insertion of the hydrophobic Diiodomethyl p-tolyl sulfone molecule into the cavity of the cyclodextrin. This host-guest chemistry masks the hydrophobic nature of the biocide, rendering the complex more soluble in water nih.gov.

| Parameter | Description |

| Guest Molecule | Diiodomethyl p-tolyl sulfone |

| Host Molecule | Cyclodextrin derivatives |

| Objective | To increase the aqueous solubility and stability of Diiodomethyl p-tolyl sulfone. |

| Potential Benefit | Enhanced efficacy and broader application possibilities for the biocide. |

Environmental Fate and Biogeochemical Cycling of Diiodomethyl P Tolyl Sulfone

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation refers to the breakdown of a chemical substance by non-biological processes. For Diiodomethyl p-tolyl sulfone, key abiotic pathways include photochemical degradation in the atmosphere and hydrolysis in aqueous systems.

Photochemical Degradation in the Atmosphere

Once released into the atmosphere, vapor-phase diiodomethyl p-tolyl sulfone is subject to degradation primarily through reactions with photochemically-produced hydroxyl radicals. The estimated atmospheric half-life for this reaction is approximately 2.9 days. This calculation is based on an estimated rate constant of 5.5 x 10⁻¹² cubic centimeters per molecule-second at 25°C. Conversely, the compound is not expected to be susceptible to direct photolysis by sunlight, as it does not absorb light at wavelengths greater than 290 nm. Particulate-phase diiodomethyl p-tolyl sulfone may be removed from the atmosphere through wet or dry deposition.

Table 1: Atmospheric Photochemical Degradation of Diiodomethyl p-tolyl sulfone

| Parameter | Value | Source |

|---|---|---|

| Primary Degradation Pathway | Reaction with hydroxyl radicals | |

| Estimated Half-Life | 2.9 days | |

| Reaction Rate Constant | 5.5 x 10⁻¹² cm³/molecule-sec (at 25°C) | |

| Susceptibility to Direct Photolysis | Not expected |

Hydrolysis in Aqueous Systems

The stability of diiodomethyl p-tolyl sulfone in water is highly dependent on the pH of the system. The compound is stable to hydrolysis under acidic conditions, specifically at a pH of 5. However, it undergoes degradation in neutral (pH 7) and alkaline (pH 9) aqueous environments. The half-life for hydrolysis at pH 7 and 9 ranges from 1.5 to 9.6 days. The primary product of this hydrolysis process is monoiodo-p-tolylsulfone, which has been identified as the terminal residue in hydrolysis studies.

Table 2: Hydrolysis of Diiodomethyl p-tolyl sulfone in Aqueous Systems

| pH Level | Stability/Degradation | Half-Life | Primary Degradation Product | Source |

|---|---|---|---|---|

| pH 5 | Stable | Not applicable | Not applicable | |

| pH 7 | Degrades | 1.5 - 9.6 days | Monoiodo-p-tolylsulfone | |

| pH 9 | Degrades | 1.5 - 9.6 days | Monoiodo-p-tolylsulfone |

Biotic Transformation and Mineralization Studies

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms. This is a significant environmental fate process for diiodomethyl p-tolyl sulfone in both soil and aquatic settings.

Aerobic and Anaerobic Microbial Degradation in Soil and Aquatic Environments

Diiodomethyl p-tolyl sulfone is susceptible to microbial degradation in soil under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. This susceptibility suggests that biodegradation is an important environmental fate process. In aerobic soil, the half-life of the compound ranges from 1.5 to 9.6 days, indicating a relatively rapid breakdown.

Identification of Microbial Degradation Products

Studies on the microbial degradation of diiodomethyl p-tolyl sulfone have identified specific transformation products. Under both aerobic and anaerobic conditions, the degradation process leads to the formation of dehalogenated compounds, specifically monoiodomethyl p-tolylsulfone and methyl p-tolylsulfone.

Table 3: Microbial Degradation of Diiodomethyl p-tolyl sulfone

| Condition | Susceptibility | Aerobic Half-Life | Identified Degradation Products | Source |

|---|---|---|---|---|

| Aerobic & Anaerobic | Susceptible | 1.5 - 9.6 days | Monoiodomethyl p-tolylsulfone, Methyl p-tolylsulfone |

Computational and Spectroscopic Characterization of Diiodomethyl P Tolyl Sulfone and Analogues

Theoretical Calculations for Molecular Structure and Conformation

Theoretical investigations are fundamental to understanding the three-dimensional arrangement of atoms in Diiodomethyl p-tolyl sulfone and its conformational possibilities.

Density Functional Theory (DFT) Studies

DFT studies would provide optimized molecular geometry, including key bond lengths and angles. For Diiodomethyl p-tolyl sulfone, particular interest would be in the C-S, S-O, C-I, and C-C bond lengths within the tolyl group, as well as the bond angles around the central sulfur atom. Such data, typically generated using basis sets like 6-311G(d,p), would offer a precise geometric description of the molecule.

Illustrative Data Table Based on Analogous Aryl Sulfones: (Note: The following data is hypothetical and for illustrative purposes only, as specific data for Diiodomethyl p-tolyl sulfone is not available.)

| Parameter | Typical Calculated Value (Å or °) |

|---|---|

| C-S Bond Length | 1.77 - 1.79 |

| S=O Bond Length | 1.43 - 1.45 |

| C-I Bond Length | 2.13 - 2.16 |

| O-S-O Bond Angle | 118 - 120 |

| C-S-C Bond Angle | 104 - 106 |

Molecular Electrostatic Potential (MEP) Mapping

An MEP map would visualize the electrostatic potential on the electron density surface of Diiodomethyl p-tolyl sulfone. This map is crucial for identifying electrophilic and nucleophilic sites. Typically, regions of negative potential (often colored red or yellow) are located around electronegative atoms like oxygen, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) are usually found around hydrogen atoms and, in this case, potentially near the iodine atoms due to halogen bonding capabilities, highlighting sites for nucleophilic attack.

Electronic Structure and Reactivity Descriptors

The electronic properties of Diiodomethyl p-tolyl sulfone are key to understanding its reactivity and kinetic stability.

HOMO-LUMO Energy Gap Analysis

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for assessing a molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap generally implies higher reactivity. For Diiodomethyl p-tolyl sulfone, the HOMO is likely localized on the p-tolyl ring and the iodine atoms, while the LUMO may be centered on the sulfone group and the C-I bonds. The calculated energy gap would provide a quantitative measure of its kinetic stability.

Illustrative Table of Electronic Properties Based on Analogous Compounds: (Note: The following data is hypothetical and for illustrative purposes only.)

| Parameter | Typical Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 - 6.5 |

Atoms in Molecule (AIM) Theory for Bonding Characterization

AIM theory would be employed to analyze the topology of the electron density, providing a rigorous definition of the chemical bonds within Diiodomethyl p-tolyl sulfone. By locating bond critical points (BCPs) and analyzing the Laplacian of the electron density at these points, the nature of the atomic interactions (e.g., covalent, ionic, or van der Waals) can be characterized. This would be particularly insightful for the C-I and S-O bonds, quantifying their degree of covalent character.

Advanced Spectroscopic Techniques for Structural Elucidation (General Mention)

A comprehensive structural elucidation of organic compounds like diiodomethyl p-tolyl sulfone and its analogues relies on a suite of advanced spectroscopic techniques. Each method provides unique information about the molecular structure, which, when combined, allows for an unambiguous assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of a molecule. For diiodomethyl p-tolyl sulfone, ¹H NMR would be expected to show signals for the tolyl group's aromatic and methyl protons, as well as a signal for the methine proton of the diiodomethyl group. The chemical shift of this methine proton would be significantly influenced by the two iodine atoms and the sulfone group. ¹³C NMR would provide information on all the carbon atoms in the molecule, including the diiodomethyl carbon, which would appear at a characteristic chemical shift. The availability of a ¹³C-labeled version of diiodomethyl p-tolyl sulfone suggests its utility in detailed NMR studies.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. For diiodomethyl p-tolyl sulfone, the most characteristic IR absorption bands would be due to the sulfone group. The asymmetric and symmetric stretching vibrations of the S=O bonds typically appear in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. Other bands corresponding to the aromatic C-H and C=C bonds of the tolyl group, as well as C-H bonds of the methyl groups, would also be present.

Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For diiodomethyl p-tolyl sulfone, the mass spectrum would show the molecular ion peak, confirming its molecular weight. The fragmentation pattern would likely involve the loss of iodine atoms, the methyl group, and cleavage of the C-S and S-C bonds, providing further structural evidence.

Raman Spectroscopy : Raman spectroscopy provides information about the vibrational modes of a molecule and is complementary to IR spectroscopy. It is particularly useful for identifying non-polar bonds and symmetric vibrations. For diiodomethyl p-tolyl sulfone, Raman spectroscopy could provide further details on the vibrations of the sulfone group and the carbon skeleton.

The application of these techniques in concert is essential for the complete and accurate characterization of diiodomethyl p-tolyl sulfone and its analogues, providing a detailed picture of their molecular structure and bonding.

Emerging Research Frontiers and Future Directions for Diiodomethyl P Tolyl Sulfone

Exploration of Novel Synthetic Pathways

The traditional synthesis of diiodomethyl p-tolyl sulfone likely involves multi-step processes that may utilize hazardous reagents and generate significant waste. The future of its production hinges on the development of novel synthetic pathways that are not only more efficient but also environmentally benign.

Current research in organic synthesis points towards several promising avenues. The direct C-H functionalization of precursor molecules represents a highly atom-economical approach, potentially reducing the number of synthetic steps and the associated waste streams. Furthermore, the use of catalytic systems, particularly those involving earth-abundant metals, could replace stoichiometric reagents, leading to milder reaction conditions and improved sustainability profiles.

Future research should focus on:

Catalytic C-H Iodination: Investigating selective iodination of the methyl group on a p-tolyl sulfone precursor using advanced catalytic methods.

Flow Chemistry: Implementing continuous flow processes for the synthesis, which can offer better control over reaction parameters, improve safety, and allow for easier scale-up.

Mechanochemical Synthesis: Exploring solvent-free or low-solvent synthetic methods that utilize mechanical force to drive chemical reactions, thereby reducing solvent waste.

Advanced Applications in Functional Materials

Beyond its conventional use as a preservative in paints, coatings, and plastics, diiodomethyl p-tolyl sulfone possesses properties that could be harnessed in the development of advanced functional materials. nih.govhaz-map.com Its robust antifungal and antibacterial characteristics make it an attractive candidate for incorporation into novel material matrices where microbial growth is a critical concern.

The development of "smart" materials that release the active compound in response to specific environmental triggers (e.g., pH, moisture) is a particularly promising area. This would not only enhance the longevity of the material's antimicrobial properties but also minimize the environmental release of the biocide.

Future research directions include:

Antimicrobial Polymer Composites: Incorporating diiodomethyl p-tolyl sulfone into biodegradable or biocompatible polymers for applications in medical devices, food packaging, and textiles.

Controlled-Release Formulations: Designing micro- or nano-encapsulation systems that allow for the sustained release of the biocide over extended periods.

Functional Coatings: Developing advanced coatings with self-healing or anti-fouling properties, where diiodomethyl p-tolyl sulfone provides the antimicrobial component. A patent has highlighted its potential in anti-dandruff formulations, indicating its utility in personal care products. google.com

| Application Area | Potential Functional Material | Key Research Focus |

| Medical Devices | Biocompatible polymer composites | Controlled release, biocompatibility, long-term efficacy |

| Food Packaging | Biodegradable films | Prevention of microbial spoilage, food safety |

| Textiles | Functionalized fabrics | Odor control, prevention of microbial degradation |

| Personal Care | Anti-dandruff shampoos | Efficacy in particulate dispersion, chemical compatibility |

Deeper Understanding of Environmental Transformation Products

A comprehensive understanding of the environmental fate and transformation of diiodomethyl p-tolyl sulfone is crucial for assessing its long-term ecological impact. Current knowledge indicates that it undergoes degradation in the environment, leading to the formation of less halogenated and ultimately non-halogenated compounds.

Research has identified key transformation products, providing insight into its degradation pathway. The primary degradation process involves the sequential loss of iodine atoms.

Table of Known Environmental Transformation Products:

| Parent Compound | Transformation Product | Environmental Conditions | Half-life of Parent Compound |

|---|---|---|---|

| Diiodomethyl p-tolyl sulfone | Monoiodomethyl p-tolyl sulfone | Aerobic soil | 1.5 - 9.6 days |

Further research is necessary to fully elucidate the complete degradation pathway and to identify any other potential intermediates or persistent terminal products. This includes studying its fate in various environmental compartments, such as water and sediment, and under different conditions (e.g., anaerobic, varying pH levels).

Integration with Green Chemistry Principles

The future of diiodomethyl p-tolyl sulfone is intrinsically linked to its alignment with the principles of green chemistry. This involves a holistic approach that considers the entire life cycle of the compound, from its synthesis to its end-of-life.

The development of greener synthetic routes, as discussed in section 7.1, is a primary focus. This includes the use of renewable feedstocks, safer solvents, and energy-efficient processes. The principles of atom economy and waste minimization are central to this endeavor.

In terms of application, the focus is on designing products that are both effective and environmentally responsible. This could involve creating formulations that require lower concentrations of the biocide to achieve the desired effect or developing products that are readily biodegradable after their intended use. The exploration of tandem reactions that incorporate the iodoarene by-products into the final product is a strategy to improve atom economy in the synthesis of organoiodine compounds. nih.govresearchgate.net

Future research should aim to:

Develop a Green Synthesis Metric: Quantify the "greenness" of different synthetic pathways to guide the selection of the most sustainable option.

Design for Degradation: Modify the molecular structure of diiodomethyl p-tolyl sulfone to enhance its biodegradability without compromising its efficacy.

The continued utility of diiodomethyl p-tolyl sulfone will depend on the chemical industry's ability to innovate and adapt to the increasing demand for safer and more sustainable chemical products.

Q & A

Q. What analytical techniques are recommended for confirming the structural integrity of Diiodomethyl m-tolyl sulfone in synthesized samples?

- Methodological Answer : Use a combination of spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify the aromatic protons (δ 7.2–7.5 ppm for m-tolyl groups) and sulfone-related peaks (δ 3.5–4.0 ppm for methylene groups) .

- Infrared (IR) Spectroscopy : Confirm the presence of sulfone S=O stretching vibrations (1300–1150 cm) and C-I bonds (500–600 cm) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity using reverse-phase columns with UV detection at 254 nm .

Q. How can researchers determine the stability of this compound under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies by:

- Preparing solutions of the compound in buffers (pH 3–9) and incubating at 25°C and 40°C.

- Monitoring degradation via HPLC at intervals (0, 7, 14, 30 days).

- Quantifying degradation products (e.g., iodide ions via ion chromatography) to identify pH-sensitive functional groups .

Advanced Research Questions

Q. What experimental design strategies are optimal for evaluating the pesticidal efficacy of this compound against soil-borne pathogens?

- Methodological Answer : Use a completely randomized design with:

- Factor Levels : Vary concentrations (e.g., 0.1–1.0 mg mL) and application methods (foliar spray, soil drench).

- Response Variables : Measure pathogen inhibition (IC), phytotoxicity (germination rates), and environmental persistence (half-life in soil).

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare means, ensuring triplicate trials for reproducibility .

Q. How can researchers resolve discrepancies in reported IC50_{50}50 values for this compound’s antifungal activity across studies?

- Methodological Answer : Perform a meta-analysis to identify confounding variables:

- Compare test organisms (e.g., Fusarium vs. Aspergillus species), solvent systems (DMSO vs. ethanol), and incubation times.

- Validate protocols using reference standards (e.g., amphotericin B) and cross-check with patent data (e.g., U.S. Patent 3,615,745) .

- Use Minitab or R for multivariate regression to isolate significant factors .

Q. What synthetic routes optimize yield and scalability for this compound?

- Methodological Answer : Evaluate two pathways:

- Direct Iodination : React m-tolyl methyl sulfone with iodine monochloride (ICl) in acetic acid at 60°C for 6 hours (yield: 65–70%) .

- Sulfone Rearrangement : Treat mesityl sulfone derivatives with n-butyllithium in ether, followed by iodination (yield: >80% but requires inert conditions) .

- Compare purity (HPLC) and scalability (batch size >100 g) for industrial relevance.

Q. How does the molecular orientation of this compound influence its interaction with fungal cell membranes?

- Methodological Answer : Use molecular dynamics simulations (e.g., GROMACS) to model:

- Lipophilicity (logP = 3.2) and membrane penetration .

- Hydrogen bonding between sulfone groups and ergosterol in fungal membranes.

- Validate with experimental data from fluorescence anisotropy assays to measure membrane fluidity changes .

Data Contradiction & Validation

Q. Why do studies report conflicting thermal stability profiles for this compound?

- Methodological Answer : Investigate methodological differences:

- DSC vs. TGA : Differential scanning calorimetry (DSC) may show decomposition at 200°C, while thermogravimetric analysis (TGA) indicates gradual mass loss starting at 150°C due to iodine sublimation .

- Sample Purity : Impurities (e.g., residual solvents) lower observed stability; use recrystallization from ethanol to improve purity .

Safety & Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis steps involving iodination (ICl releases corrosive vapors) .

- Spill Management : Neutralize with sodium thiosulfate to convert reactive iodine species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.